4-(Chloromethoxy)-2-fluoro-1-nitrobenzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5ClFNO3 |
|---|---|
Molecular Weight |
205.57 g/mol |
IUPAC Name |
4-(chloromethoxy)-2-fluoro-1-nitrobenzene |
InChI |
InChI=1S/C7H5ClFNO3/c8-4-13-5-1-2-7(10(11)12)6(9)3-5/h1-3H,4H2 |
InChI Key |
AZIRDLLALQGINW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCCl)F)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Chloromethoxy 2 Fluoro 1 Nitrobenzene
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections.
Identification of Precursor Molecules and Starting Materials
For 4-(chloromethoxy)-2-fluoro-1-nitrobenzene, three primary disconnections can be envisioned, targeting the three key functional groups: the nitro group, the fluoro group, and the chloromethoxy group.
C-O Bond Disconnection (Chloromethoxy Group): The most straightforward disconnection is at the ether linkage. This suggests an O-alkylation reaction, identifying 2-fluoro-4-nitrophenol as a key precursor. This intermediate already contains the required nitro and fluoro groups in the correct orientation. The synthesis would then involve the introduction of a chloromethyl group onto the phenolic oxygen.
C-N Bond Disconnection (Nitro Group): Disconnecting the nitro group points to an electrophilic aromatic substitution (nitration) reaction. The precursor for this step would be 3-fluoro-4-(chloromethoxy)benzene . The challenge in this route lies in controlling the regioselectivity of the nitration to obtain the desired isomer.
C-F Bond Disconnection (Fluoro Group): Breaking the carbon-fluorine bond suggests two main precursor types. One involves a nucleophilic aromatic substitution (SNAr) reaction, such as the Halex process, where a chlorine atom is displaced by fluoride (B91410). A suitable precursor for this would be 2,4-dichloro-1-nitrobenzene . Another approach is the Balz-Schiemann reaction, which would start from an amino-precursor like 5-chloro-2-nitroaniline , followed by diazotization and subsequent reaction with a fluoride source. google.com
These disconnections lead to a set of potential starting materials, including 2-fluorophenol (B130384), 3,4-difluoronitrobenzene, 2,4-dichloronitrobenzene (B57281), and 3-chloroaniline. google.comgoogle.comchemicalbook.comgoogle.com
Chemoselectivity and Regioselectivity in Target Compound Synthesis
Achieving the desired 1,2,4-substitution pattern is a significant challenge due to the directing effects of the substituents.
Directing Effects: Both the hydroxyl (-OH) or ether (-OR) group and the fluorine (-F) atom are ortho, para-directors for electrophilic aromatic substitution. libretexts.org The nitro group (-NO₂) is a strong deactivator and a meta-director. libretexts.org The final arrangement of substituents is therefore highly dependent on the order of their introduction.
In Nitration Routes: If starting with a precursor like 3-fluoroanisole (B32098) (a model for 3-fluoro-4-(chloromethoxy)benzene), nitration is directed by both the fluorine and the alkoxy group. The fluorine directs to its para position (C4) and ortho position (C2), while the alkoxy group strongly directs to its ortho positions (C2 and C6). The combined activation at the C2 position would likely be significant, but achieving exclusive nitration at the desired C6 position (which becomes C1 in the final product nomenclature) would be challenging and could lead to isomeric mixtures. rsc.org
In Fluorination Routes (Halex Process): When using 2,4-dichloronitrobenzene as a precursor, the regioselectivity of the Halex reaction is critical. The nitro group strongly activates the ring towards nucleophilic aromatic substitution, particularly at the ortho (C2) and para (C4) positions. The chlorine at the C2 position is generally more activated and thus more readily substituted by fluoride than the chlorine at C4. This would preferentially yield 4-chloro-2-fluoro-1-nitrobenzene, the desired intermediate before the introduction of the chloromethoxy group. google.comgoogle.com
Diverse Synthetic Pathways and Protocols
Based on the retrosynthetic analysis, several distinct pathways can be employed to synthesize this compound.
Routes Involving Nitration of Substituted Aromatics
This approach begins with an aromatic ring already substituted with fluorine and a hydroxyl or protected hydroxyl group, followed by nitration.
A plausible route starts with 2-fluorophenol. The first step is nitration. Direct nitration of phenols can be aggressive, but controlled conditions can yield the desired product. A common method involves nitrosation followed by oxidation. google.com For instance, 2-fluorophenol can be reacted with sodium nitrite (B80452) in dilute hydrochloric acid at low temperatures (0-5 °C) to form 2-fluoro-4-nitrosophenol. Subsequent oxidation with dilute nitric acid yields 2-fluoro-4-nitrophenol. google.com This phenol (B47542) is the key intermediate for the final step.
| Step | Reactant | Reagents | Product | Typical Conditions |
| 1 | 2-Fluorophenol | 1. NaNO₂, HCl(aq) 2. HNO₃(aq) | 2-Fluoro-4-nitrophenol | 1. -5 to 5°C 2. Oxidation |
| 2 | 2-Fluoro-4-nitrophenol | Chloromethylating agent (e.g., HCHO, HCl) | This compound | Varies |
Interactive Data Table: Nitration-based Synthesis Route
Strategies Utilizing Halex Process or Related Fluorination Reactions
The Halex process is an industrially significant method for synthesizing fluoroaromatics via halide exchange, typically converting an activated aryl chloride to an aryl fluoride using an alkali metal fluoride. wikipedia.org
A key pathway to this compound could start from 2,4-dichloronitrobenzene . This compound is subjected to a selective Halex reaction. The chlorine atom at the 2-position is more activated by the nitro group for nucleophilic attack than the chlorine at the 4-position. Reaction with potassium fluoride (KF) in a high-boiling polar aprotic solvent like sulfolane (B150427) or dimethylformamide (DMF) at elevated temperatures (150-240 °C) can selectively replace the C2-chlorine with fluorine. google.comwikipedia.orgprepchem.com This yields 4-chloro-2-fluoro-1-nitrobenzene . google.com
The resulting 4-chloro-2-fluoro-1-nitrobenzene can then be converted to the final product. This requires a nucleophilic substitution of the remaining chlorine atom at C4 with a hydroxyl group (hydrolysis), followed by chloromethylation as described in the next section.
| Step | Reactant | Reagents | Product | Typical Conditions |
| 1 | 2,4-Dichloronitrobenzene | KF, Sulfolane | 4-Chloro-2-fluoro-1-nitrobenzene | 240°C, 6-33 hours |
| 2 | 4-Chloro-2-fluoro-1-nitrobenzene | NaOH(aq) | 2-Fluoro-4-nitrophenol | Hydrolysis |
| 3 | 2-Fluoro-4-nitrophenol | Chloromethylating agent | This compound | O-Alkylation |
Interactive Data Table: Halex Process-based Synthesis Route. Note: Yields and conditions can vary significantly based on catalysts and specific protocols. google.comgoogle.com
Another fluorination strategy involves the Balz-Schiemann reaction. This route could begin with 3-chloroaniline, which is nitrated to 5-chloro-2-nitroaniline. This amine is then diazotized with a nitrite source in the presence of an acid, and the resulting diazonium salt is treated with a hexafluorophosphate (B91526) or tetrafluoroborate (B81430) source. Thermal decomposition of the isolated diazonium salt then yields 4-chloro-2-fluoro-1-nitrobenzene, which can be further processed as above. google.com
Chloromethylation Approaches and Alkylation of Aromatic Systems
This pathway focuses on the final step of the synthesis: the introduction of the chloromethoxy group. The most common precursor for this step is 2-fluoro-4-nitrophenol , which can be synthesized via the methods described previously (e.g., nitration of 2-fluorophenol or hydrolysis of 4-chloro-2-fluoro-1-nitrobenzene).
The O-alkylation of the phenol is typically achieved by reacting it with a suitable chloromethylating agent under basic conditions. The phenol is first deprotonated with a base like sodium hydroxide (B78521) or potassium carbonate to form the more nucleophilic phenoxide ion. This is then reacted with a reagent that can deliver the -CH₂Cl group. While the classic Blanc chloromethylation involves formaldehyde (B43269) and HCl, this is used for C-chloromethylation of activated aromatic rings. For O-chloromethylation of a phenol, reagents like chloromethyl methyl ether or bis(chloromethyl) ether would be more appropriate, though their use is often regulated. The reaction involves a nucleophilic attack of the phenoxide on the electrophilic carbon of the chloromethylating agent.
| Precursor | Reagents | Product | Reaction Type |
| 2-Fluoro-4-nitrophenol | 1. Base (e.g., NaOH, K₂CO₃) 2. Chloromethylating agent | This compound | Nucleophilic O-Alkylation |
Interactive Data Table: Final Chloromethylation Step
Convergent vs. Linear Synthesis Strategies
The construction of complex organic molecules can generally be undertaken via two primary strategies: linear and convergent synthesis. chemistnotes.compediaa.com
Linear Synthesis: In a linear synthesis, the target molecule is assembled in a stepwise fashion, with each step building upon the previous one in a sequential chain. youtube.com For this compound, a linear approach would be the most straightforward:
Nitration and Fluorination: Starting from a simple benzene (B151609) derivative, sequential nitration and fluorination reactions could establish the 2-fluoro-1-nitrobenzene core.
Hydroxylation: Introduction of a hydroxyl group at the 4-position would yield 4-hydroxy-2-fluoro-1-nitrobenzene.
Chloromethoxylation: The final step would be the conversion of the hydroxyl group to the chloromethoxy ether.
Convergent Synthesis: A convergent strategy involves the independent synthesis of key fragments of the target molecule, which are then combined (coupled) in the later stages. youtube.comwikipedia.org A hypothetical convergent synthesis of this compound might involve:
Fragment A Synthesis: Preparation of a 4-(chloromethoxy)phenyl building block.
Fragment B Synthesis: Preparation of a synthon containing the 2-fluoro-1-nitrobenzene moiety with a reactive site for coupling.
Coupling: Combining Fragment A and Fragment B to form the target molecule.
| Strategy | Advantages | Disadvantages |
| Linear | Conceptually simpler to plan. | Overall yield can be low for multi-step sequences. An early low-yield step impacts the entire synthesis. |
| Convergent | Higher overall yield. More efficient for complex molecules. Allows for parallel synthesis of fragments. | Requires more complex planning and the development of suitable coupling reactions. |
For a molecule of the complexity of this compound, a linear synthesis starting from an advanced intermediate like 4-hydroxy-2-fluoro-1-nitrobenzene is often the more practical and commonly employed strategy in a laboratory setting.
Optimization of Reaction Conditions and Process Efficiency
The efficiency and success of synthesizing this compound are critically dependent on the careful optimization of reaction conditions. This involves a systematic study of catalysts, reagents, solvents, and physical parameters to maximize yield and purity while minimizing reaction time and side product formation.
Role of Catalysts and Reagents in Stereochemical and Regiochemical Control
In the synthesis of this compound from its phenolic precursor, the choice of catalyst and reagents is paramount for achieving high efficiency. Since the target molecule is achiral, stereochemical control is not a factor. However, regiochemical control is crucial in the synthesis of the starting material, 4-hydroxy-2-fluoro-1-nitrobenzene, ensuring the correct substitution pattern on the aromatic ring.
For the key chloromethoxylation step, various catalytic systems can be employed. The reaction between an alcohol or phenol and an acid halide to form an ether can be catalyzed by Lewis acids. Zinc(II) salts, for instance, have been shown to effectively catalyze the reaction between acetals and acid halides to generate haloalkyl ethers. datapdf.com Heteropolyacids have also been described as efficient catalysts for the synthesis of chloromethyl methyl ether, offering advantages in terms of activity and reusability. researchgate.net
The primary reagents for this transformation are typically a formaldehyde source (like paraformaldehyde) and a chloride source (like hydrogen chloride). The reaction proceeds by protonation of formaldehyde, making it a potent electrophile that is attacked by the phenolic oxygen. The resulting hydroxymethyl ether is then converted to the chloromethyl ether by the chloride ions present.
Solvent Selection and Its Influence on Reaction Kinetics and Yields
The solvent plays a multifaceted role in chemical reactions, influencing reactant solubility, reaction rates, and even the position of chemical equilibria. In the synthesis of aryl chloromethyl ethers, the choice of solvent can significantly impact the outcome.
The reaction to form chloromethyl ethers can be conducted in a variety of solvents, and sometimes under solvent-free conditions. researchgate.net Chlorinated solvents are often used. The polarity and coordinating ability of the solvent can affect the stability of intermediates and transition states, thereby altering the reaction kinetics. For instance, a study on the reaction between dimethoxymethane (B151124) and acetyl chloride to form chloromethyl methyl ether showed that the reaction time and efficiency were influenced by the solvent used. datapdf.com
| Solvent Type | Examples | Potential Influence on Chloromethoxylation |
| Aprotic Non-polar | Benzene, Toluene | May be suitable if reactants are soluble; can favor certain reaction pathways by not solvating ionic intermediates as strongly. |
| Chlorinated | Dichloromethane, Chloroform | Often used for their good solvating power for organic substrates and reagents; generally inert under reaction conditions. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Can coordinate with Lewis acid catalysts, potentially modulating their activity. |
| Solvent-free | Neat reaction mixture | Can be environmentally advantageous (reduces waste), but may pose challenges with temperature control and mixing. |
Temperature, Pressure, and Concentration Effects on Reaction Outcomes
The physical parameters of temperature, pressure, and reactant concentration are critical levers for optimizing chemical reactions.
Temperature: The rate of most chemical reactions increases with temperature. However, for the synthesis of chloromethyl ethers, temperature control is crucial. The reaction is often exothermic, and higher temperatures can lead to the formation of byproducts, such as the highly carcinogenic bis(chloromethyl) ether. google.com Studies on chloromethylation processes have shown that lower reaction temperatures can markedly decrease the formation of this hazardous impurity while having little effect on the formation rate of the desired product. google.com Optimization studies for similar processes, like the chloromethylation of biphenyl, have investigated temperature as a key variable to maximize yield. koreascience.kr
Pressure: For reactions involving gaseous reagents like hydrogen chloride, pressure can influence the concentration of the gas dissolved in the reaction mixture, thereby affecting the reaction rate. Most laboratory-scale syntheses of this type are conducted at atmospheric pressure. Industrial processes, however, may utilize elevated pressures to enhance reaction rates and throughput.
Concentration: The concentration of reactants is a key factor in determining the reaction rate. In the chloromethoxylation of a phenol, the molar ratio of the formaldehyde source to the phenol can impact the yield and selectivity. A high concentration of formaldehyde should generally be avoided to minimize side reactions. google.com The rate at which reagents are added can also affect the efficiency of the process.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of this compound involves evaluating and optimizing the synthetic route for its environmental impact.
Atom Economy and E-Factor Analysis in Synthetic Design
Atom Economy: Developed by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com It is calculated as:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) × 100
For the proposed linear synthesis of this compound from 4-hydroxy-2-fluoro-1-nitrobenzene using formaldehyde and hydrogen chloride:
C₆H₄FNO₃ + CH₂O + HCl → C₇H₅ClFNO₃ + H₂O
The reaction ideally produces only the desired product and water. Addition reactions and certain types of substitutions can have high atom economies. In this case, assuming the reactants are as stated, the atom economy would be calculated based on their molecular weights. This metric highlights the intrinsic efficiency of the reaction chemistry itself, distinct from the experimental yield. nih.gov
E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor is a simple metric that quantifies the amount of waste generated per unit of product. wiley-vch.de
E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
A lower E-factor indicates less waste and a greener process. nih.gov The E-factor for a synthesis includes not only byproducts from the reaction but also solvent losses, unreacted starting materials, and waste from workup and purification procedures. For multi-step syntheses, the E-factor can be substantial, particularly in the fine chemical and pharmaceutical industries where complex purification steps are common. nih.gov In the synthesis of this compound, significant contributions to the E-factor would come from the solvent used for the reaction and purification (e.g., via chromatography), and any aqueous waste generated during the workup phase. Optimizing the synthesis to use less solvent, recyclable catalysts, and minimizing purification steps would lead to a more favorable E-factor.
| Metric | Focus | Ideal Value | Application to Synthesis |
| Atom Economy | Efficiency of atom incorporation from reactants to product. | 100% | High for the proposed chloromethoxylation step, as water is the only theoretical byproduct. |
| E-Factor | Total waste generated per unit of product. | 0 | Considers all sources of waste, including solvent and purification. Would be higher than the ideal due to practical considerations. |
By considering these metrics, chemists can design more sustainable and efficient routes to target molecules like this compound.
Development of Environmentally Benign Reaction Media and Reagents
Traditional organic syntheses often rely on volatile and toxic organic solvents, which contribute significantly to environmental pollution. The development of greener alternatives is a key focus of modern chemical research. For the synthesis of nitroaromatic compounds, several innovative media and reagents have been explored to mitigate environmental concerns.
Ionic Liquids (ILs) have emerged as promising green solvents due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. nih.govorganic-chemistry.org In the context of synthesizing nitroaromatic compounds, ILs can serve as both the solvent and a promoter for electrophilic nitration reactions. nih.gov For instance, systems based on ethylammonium (B1618946) nitrate (B79036) (EAN) have been shown to be powerful nitrating agents for various aromatic compounds. organic-chemistry.org The use of ILs can facilitate easier product isolation and the recycling of the solvent system, which is a significant advantage over classical nitration methods that require the neutralization of large amounts of strong acids. nih.gov
Deep Eutectic Solvents (DES) represent another class of green solvents. A study on the nitration of aromatic compounds utilized a DES based on choline (B1196258) chloride and urea (B33335) in an ultrasound-assisted protocol. This method was described as an eco-friendly and recyclable system, showcasing the potential for DES in cleaner production of nitroaromatics. nih.gov
Supercritical Carbon Dioxide (scCO₂) is a non-toxic, non-flammable, and environmentally benign solvent that can replace volatile organic compounds in chemical synthesis. nih.govrsc.org Its properties can be tuned by adjusting temperature and pressure. nih.gov As scCO₂ is fully oxidized, it is an excellent solvent for oxidation reactions, a common step in the synthesis of various chemical intermediates. epa.gov
Microwave-assisted synthesis is a technique that can dramatically reduce reaction times, often from hours to minutes, and thereby decrease energy consumption. arkat-usa.org This method can also lead to higher yields and product purity. The synthesis of various heterocyclic compounds containing nitro groups has been successfully achieved using microwave irradiation, highlighting its potential for the efficient synthesis of this compound. researchgate.netnih.gov
Ultrasound-assisted synthesis , or sonochemistry, utilizes the energy of acoustic cavitation to promote chemical reactions. This technique has been applied to the nitration of aromatic compounds in environmentally friendly media, demonstrating an efficient and green protocol. nih.gov Ultrasound can enhance reaction rates and yields, often under milder conditions than conventional methods. nih.govyoutube.com
The following table summarizes the potential benefits of these environmentally benign approaches compared to traditional methods for the synthesis of nitroaromatic compounds.
| Methodology | Traditional Method (e.g., Mixed Acid in VOC) | Green Alternative | Potential Advantages |
| Solvent | Volatile Organic Solvents (VOCs) | Ionic Liquids, Deep Eutectic Solvents, scCO₂ | Reduced volatility, recyclability, lower toxicity, non-flammable (scCO₂) |
| Energy Input | Conventional heating (hours) | Microwave irradiation, Ultrasound | Drastic reduction in reaction time, lower energy consumption |
| Reagents | Stoichiometric strong acids | Recyclable catalysts, in-situ generated reagents | Reduced waste, easier work-up, improved safety |
| Byproducts | Acidic waste streams | Minimal waste, recyclable components | Lower environmental impact, improved atom economy |
Sustainable Approaches to Intermediate Preparation
Phase Transfer Catalysis (PTC) is a powerful technique for carrying out reactions in heterogeneous systems, where reactants are in different phases (e.g., aqueous and organic). crdeepjournal.org This methodology can eliminate the need for harsh or expensive solvents that dissolve all reactants in one phase. crdeepjournal.org The chloromethylation of aromatic compounds, a crucial step for introducing the chloromethoxy group, can be efficiently carried out using PTC. iosrjournals.orggoogle.comresearchgate.net This approach can lead to higher yields and reduced cycle times. crdeepjournal.org For example, the chloromethylation of aromatic hydrocarbons has been demonstrated using a phase transfer catalyst in the presence of formaldehyde and hydrogen chloride. google.com
The development of green catalysts is another cornerstone of sustainable intermediate preparation. For nitration reactions, solid acid catalysts, such as sulfated natural zeolite, are being explored as recyclable alternatives to corrosive mineral acids. researchgate.net Similarly, the use of earth-abundant and non-toxic metals in catalysis is gaining traction. For instance, iron-catalyzed cascade reactions have been developed for the synthesis of pyrroles from nitroarenes, showcasing a move away from precious metal catalysts. nih.gov
Domino and catalyst-free reactions in environmentally friendly solvents like ethanol (B145695) offer a streamlined and sustainable approach to synthesizing complex molecules. rsc.org These reactions, where multiple bond-forming events occur in a single pot without the need to isolate intermediates, improve efficiency and reduce waste.
The following table outlines sustainable approaches for the synthesis of key intermediates relevant to this compound.
| Intermediate Synthesis Step | Traditional Approach | Sustainable Alternative | Key Benefits |
| Nitration | Mixed acid (H₂SO₄/HNO₃) | Solid acid catalysts (e.g., zeolites), Nitration in ILs or DES | Catalyst recyclability, reduced acidic waste, milder conditions |
| Halogenation (Fluorination) | Halex reaction with harsh solvents | Nucleophilic fluorination in Ionic Liquids | Improved solubility of fluoride salts, enhanced reactivity mdpi.com |
| Chloromethylation | Friedel-Crafts with carcinogenic reagents (e.g., MCME) | Phase Transfer Catalysis with formaldehyde/HCl | Avoidance of highly toxic reagents, improved reaction control iosrjournals.org |
| Overall Process | Multi-step synthesis with isolation of intermediates | One-pot domino reactions | Reduced solvent use, higher atom economy, less waste rsc.org |
By integrating these advanced methodologies, the synthesis of this compound and its intermediates can be made significantly more environmentally friendly and sustainable, aligning with the core principles of green chemistry.
Chemical Reactivity and Mechanistic Investigations of 4 Chloromethoxy 2 Fluoro 1 Nitrobenzene
Reactivity Profile of the Chloromethoxy Moiety
The chloromethoxy group, an α-chloro ether, is a highly reactive functional group susceptible to nucleophilic attack at the α-carbon. This reactivity is attributed to the ability of the adjacent oxygen atom to stabilize the developing positive charge in the transition state of a nucleophilic substitution reaction, proceeding through an SN1-like mechanism.
Nucleophilic Displacement Reactions at the α-Carbon
The carbon atom of the chloromethyl group in 4-(Chloromethoxy)-2-fluoro-1-nitrobenzene is electrophilic and readily undergoes nucleophilic displacement reactions. A variety of nucleophiles can displace the chloride ion, leading to the formation of a diverse range of functionalized derivatives. This reactivity is a hallmark of α-chloro ethers, which are known to be significantly more reactive than typical alkyl chlorides in SN1 reactions due to the resonance stabilization of the resulting oxocarbenium ion intermediate by the adjacent ether oxygen.
Formation of Ethers, Esters, and Other Functionalized Derivatives
The synthetic utility of the chloromethoxy group is demonstrated by its conversion into various other functional groups. For instance, reaction with alcohols or phenols in the presence of a base leads to the formation of the corresponding ethers. Similarly, treatment with carboxylate salts yields esters. While specific examples for this compound are not extensively documented in readily available literature, the general reactivity pattern of chloromethyl aryl ethers suggests that such transformations are feasible and would proceed under mild conditions.
Hydrolysis and Solvolysis Pathways and Kinetics
Aromatic Ring Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The benzene (B151609) ring of this compound is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group. This activation facilitates the displacement of the fluoro substituent by a variety of nucleophiles.
Displacement of the Fluoro Substituent
The fluorine atom at the 2-position is the primary site for nucleophilic attack on the aromatic ring. In SNAr reactions, fluoride (B91410) is an excellent leaving group, often more so than other halogens, because the rate-determining step is the initial attack of the nucleophile on the ring, which is facilitated by the high electronegativity of fluorine. This attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
A documented example of this reactivity is the synthesis of 2-Bromo-1-(5-chloro-2-nitrophenoxy)-4-methylbenzene. In this reaction, 4-chloro-2-fluoro-1-nitrobenzene reacts with 2-bromo-4-methylphenol (B149215) in the presence of potassium carbonate in dimethylformamide (DMF) to afford the corresponding diaryl ether in 80% yield. This transformation highlights the displacement of the fluoro group by a phenoxide nucleophile.
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield |
|---|---|---|---|---|---|
| 4-Chloro-2-fluoro-1-nitrobenzene | 2-Bromo-4-methylphenol | K2CO3 | DMF | 2-Bromo-1-(5-chloro-2-nitrophenoxy)-4-methylbenzene | 80% |
Influence of the Nitro Group as an Activating Group in SNAr
The nitro group plays a crucial role in activating the aromatic ring for nucleophilic attack. Positioned para to the chloro group and ortho to the fluoro leaving group, it strongly withdraws electron density from the ring through both inductive and resonance effects. This electron withdrawal significantly stabilizes the negatively charged Meisenheimer complex formed during the SNAr reaction. libretexts.org
The stabilization is most effective when the electron-withdrawing group is located ortho or para to the leaving group, as this allows for the delocalization of the negative charge onto the nitro group, as depicted in the resonance structures of the Meisenheimer intermediate. libretexts.org This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate. The rate of nucleophilic aromatic substitution is generally much faster for nitro-substituted aryl halides compared to their unsubstituted counterparts. For instance, p-fluoronitrobenzene is significantly more reactive towards nucleophilic substitution than fluorobenzene.
Studies on Various Nucleophiles (e.g., amines, alkoxides, thiols)
The presence of both a fluorine atom and a chloromethoxy group on the aromatic ring of this compound, activated by a strong electron-withdrawing nitro group, makes it a versatile substrate for nucleophilic aromatic substitution (SNAr) reactions. The reactivity towards various nucleophiles, such as amines, alkoxides, and thiols, is a critical aspect of its chemistry.
Amines: Primary and secondary amines readily react with activated aryl halides. For instance, in related systems like 2,4-difluoronitrobenzene, reactions with one or two different amines can lead to the formation of functionalized products. nih.gov The nitrogen atom of the amine acts as the nucleophile, attacking the electron-deficient carbon atom bonded to a leaving group.
Alkoxides: Alkoxides, being strong nucleophiles, are also expected to react with this compound. The reaction would involve the displacement of one of the leaving groups by the alkoxide ion. It is important to consider that in the presence of alcohols, which are the conjugate acids of alkoxides, competitive SNAr etherification reactions can occur, especially with fluoride as the leaving group. nih.gov
Thiols: Thiol compounds are effective nucleophiles in SNAr reactions. The reaction of this compound with thiols would lead to the formation of thioether derivatives. Studies on similar compounds, like 4-chloro-7-nitrobenzofurazan, have shown that the reaction with thiols can be complex, sometimes involving the formation of intermediate Meisenheimer-type complexes. nih.gov
The general reactivity of these nucleophiles in SNAr reactions is influenced by their nucleophilicity, steric factors, and the reaction conditions.
Competition with Other Leaving Groups on the Aromatic Ring
In this compound, both the fluorine atom and the chloromethoxy group can potentially act as leaving groups in a nucleophilic aromatic substitution reaction. The competition between these two groups is determined by several factors, primarily the electronic effects of the substituents and the nature of the bond to the aromatic ring.
Given the high electronegativity of fluorine, it is generally a better leaving group in activated SNAr reactions compared to other halogens. doubtnut.com The strong inductive withdrawal of fluorine activates the ipso-carbon towards nucleophilic attack. reddit.com While the C-F bond is strong, its cleavage is not the rate-limiting step. masterorganicchemistry.com Therefore, in a competitive scenario on the same activated ring, nucleophilic attack is more likely to occur at the position bearing the fluorine atom over the chloromethoxy group, assuming the chloromethoxy group is a less effective activator for the SNAr reaction.
Regioselectivity and Stereoelectronic Control in SNAr
The regioselectivity of nucleophilic aromatic substitution on this compound is dictated by the directing effects of the substituents on the aromatic ring. The nitro group is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack, particularly at the ortho and para positions relative to itself. wikipedia.orglibretexts.org
In this molecule, the fluorine atom is ortho to the nitro group, and the chloromethoxy group is para to the nitro group. Both positions are activated for nucleophilic substitution. The negative charge of the Meisenheimer intermediate formed upon nucleophilic attack can be delocalized onto the nitro group when the attack occurs at the ortho or para positions, which provides significant stabilization. libretexts.org Attack at the meta position does not allow for this resonance stabilization, making it much less favorable. libretexts.org
The ultimate regioselectivity—whether the nucleophile replaces the fluorine or the chloromethoxy group—depends on which leaving group leads to a more stable transition state and intermediate. As discussed previously, the strong electron-withdrawing nature of fluorine generally makes the carbon it is attached to more electrophilic and better able to stabilize the incoming negative charge during the formation of the Meisenheimer complex. stackexchange.comreddit.com This stereoelectronic effect often directs the nucleophilic attack to the fluorine-bearing carbon.
Reactivity of the Nitro Group
Selective Reduction to Amino and Other Nitrogen-Containing Functional Groups
The nitro group in aromatic compounds is readily reducible to a variety of other nitrogen-containing functionalities, with the most common product being the corresponding aniline (B41778). A wide range of reducing agents and conditions are available, allowing for chemoselective reduction in the presence of other sensitive functional groups. wikipedia.org
For the selective reduction of the nitro group in this compound to an amino group, several methods can be considered that would likely preserve the chloro and chloromethoxy functionalities.
Catalytic Hydrogenation:
Palladium on carbon (Pd/C) with a hydrogen source (like H₂ gas or transfer hydrogenation agents) is a common and effective method for nitro group reduction. commonorganicchemistry.com However, it can sometimes lead to the hydrogenolysis of sensitive groups, such as halogens.
Raney nickel is another active catalyst for nitro reduction and is often used when dehalogenation is a concern. commonorganicchemistry.com
Platinum-based catalysts have also been shown to be effective for the chemoselective reduction of functionalized nitroarenes. psu.edu
Metal-Based Reductions:
Tin(II) chloride (SnCl₂) is a mild reducing agent that is well-suited for the reduction of aromatic nitro groups in the presence of other reducible groups like halogens, esters, and nitriles. commonorganicchemistry.comstackexchange.com
Iron (Fe) or Zinc (Zn) in acidic media (e.g., acetic acid or ammonium (B1175870) chloride) are classical and mild methods for converting nitroarenes to anilines and are generally tolerant of halide substituents. commonorganicchemistry.comorganic-chemistry.org
The choice of reducing agent is critical for achieving the desired selectivity. For instance, while lithium aluminum hydride (LiAlH₄) reduces aliphatic nitro compounds to amines, it tends to produce azo compounds from aromatic nitro compounds. commonorganicchemistry.com
| Reducing System | Selectivity Notes | Potential Outcome for this compound |
|---|---|---|
| H₂/Pd/C | Highly efficient, but may cause dehalogenation. | Risk of removing the chlorine atom. |
| H₂/Raney Nickel | Often used to avoid dehalogenation of aryl halides. commonorganicchemistry.com | Good candidate for selective nitro reduction. |
| Fe/Acid | Mild and tolerates many functional groups, including halides. organic-chemistry.org | Likely to selectively reduce the nitro group. |
| SnCl₂ | Mild and chemoselective for nitro groups in the presence of halogens. stackexchange.com | Excellent candidate for selective nitro reduction. |
Transformation into Other Aromatic Nitrogen Compounds (e.g., azoxy, azo)
The reduction of aromatic nitro compounds can be controlled to yield intermediates such as nitroso and hydroxylamine (B1172632) species, which can then condense to form azoxy and azo compounds. researchgate.net The specific product obtained often depends on the reducing agent, stoichiometry, and reaction conditions.
Azoxy Compounds: The partial reduction of nitroarenes can lead to the formation of azoxy compounds. This can be achieved using various reducing agents under specific conditions. For example, potassium borohydride (B1222165) in the presence of a phase transfer catalyst has been used to reduce nitroarenes to azoxybenzenes. mdpi.com Electron-withdrawing substituents on the aromatic ring can promote the formation of these products. mdpi.com Additionally, enzymatic and photoenzymatic systems have been developed for the selective conversion of nitroarenes to azoxy derivatives. researchgate.net The reaction proceeds through the formation of nitroso and hydroxylamine intermediates which then condense. researchgate.net
Azo Compounds: Further reduction of azoxy compounds or controlled reduction of nitroarenes can yield azo compounds. Metal hydrides, which are typically avoided for the synthesis of anilines from nitroaromatics, can sometimes lead to the formation of azo products. wikipedia.org Certain enzymatic systems can also be tailored to selectively produce azo compounds from nitroaromatics. researchgate.net
The transformation of this compound into its corresponding azoxy or azo derivative would require careful selection of the reducing system to control the extent of reduction.
Electrophilic Aromatic Substitution (EAS) on the Deactivated Ring System
The aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS). This deactivation is primarily due to the powerful electron-withdrawing nature of the nitro group, which acts through both inductive and resonance effects, significantly reducing the electron density of the benzene ring. quora.comminia.edu.eg This makes the ring much less nucleophilic and therefore less reactive towards electrophiles. quora.commsu.edu
The fluorine atom and the chloromethoxy group also influence the reactivity of the ring. Halogens like fluorine are deactivating due to their inductive electron withdrawal, but they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. The chloromethoxy group is also expected to be deactivating due to the electronegativity of the oxygen and chlorine atoms.
In a strongly deactivated system like this, forcing conditions are typically required for EAS reactions to proceed. The directing effects of the existing substituents would guide the position of any incoming electrophile.
The nitro group is a strong meta-director. vedantu.com
The fluoro group is an ortho, para-director.
The chloromethoxy group is also expected to be an ortho, para-director.
Directing Effects of Fluoro, Chloromethoxy, and Nitro Substituents
The regiochemical outcome of substitution reactions on the this compound ring is a result of the cumulative directing effects of the existing groups. These effects differ significantly for electrophilic and nucleophilic aromatic substitution mechanisms.
Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, an electrophile attacks the electron-rich π-system of the benzene ring. The substituents on the ring determine which positions are most favorable for attack by stabilizing or destabilizing the cationic intermediate (the arenium ion or σ-complex).
Nitro Group (-NO₂): This is a powerful deactivating group due to its strong electron-withdrawing nature through both inductive (-I) and resonance (-M) effects. vedantu.com It withdraws electron density from the entire ring, making the compound significantly less reactive towards electrophiles than benzene. libretexts.org The deactivation is most pronounced at the ortho and para positions, making the nitro group a meta-director. vedantu.comdoubtnut.com
Chloromethoxy Group (-OCH₂Cl): This group is analogous to an alkoxy group (-OR). The oxygen atom is a strong activating group and an ortho, para-director. organicchemistrytutor.com Its potent +M resonance effect, where it donates a lone pair to the ring, strongly outweighs its -I inductive effect. organicchemistrytutor.comlibretexts.org The presence of the chlorine on the methyl group adds an inductive withdrawal effect, slightly tempering the activating nature of the methoxy (B1213986) group but not changing its directing preference. stackexchange.comquora.com
Attack at C3: Ortho to -F and -OCH₂Cl, meta to -NO₂.
Attack at C5: Ortho to -OCH₂Cl, meta to -F and -NO₂.
Attack at C6: Ortho to -NO₂, meta to -OCH₂Cl, para to -F.
The directing effects of the ortho, para-directing chloromethoxy and fluoro groups will be in conflict with the meta-directing nitro group. Typically, the strongest activating group dictates the position of substitution. In this case, the chloromethoxy group would most strongly favor substitution at positions C3 and C5. However, the overwhelming deactivation by the nitro group makes electrophilic aromatic substitution highly challenging.
Nucleophilic Aromatic Substitution (SNAr): In nucleophilic aromatic substitution, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. This reaction is facilitated by the presence of strong electron-withdrawing groups. nih.gov
Nitro Group (-NO₂): The nitro group is a strong activating group for SNAr. youtube.com It powerfully withdraws electron density, making the ring susceptible to nucleophilic attack. Crucially, it stabilizes the negative charge of the anionic intermediate (Meisenheimer complex) through resonance when it is positioned ortho or para to the site of attack. nih.gov
Fluoro and Chloromethoxy Groups: In the context of SNAr, the fluoro group at C2 is a potential leaving group. Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. youtube.com The chloromethoxy group at C4 is para to the nitro group, but the entire group is less likely to act as a leaving group compared to the fluoride.
Given the substitution pattern, the most probable SNAr reaction involves the displacement of the fluoride at the C2 position. This position is ortho to the activating nitro group, which provides significant stabilization for the Meisenheimer complex intermediate.
| Substituent | Effect on EAS | Directing Effect (EAS) | Effect on SNAr | Role in SNAr |
|---|---|---|---|---|
| -NO₂ (Nitro) | Strongly Deactivating | Meta | Strongly Activating | Stabilizes Meisenheimer Complex |
| -F (Fluoro) | Weakly Deactivating | Ortho, Para | Activating | Potential Leaving Group |
| -OCH₂Cl (Chloromethoxy) | Activating (net effect) | Ortho, Para | Deactivating (electron-donating) | Generally retained |
Challenges and Strategies for Introducing New Substituents
Introducing new functional groups onto the this compound ring presents significant challenges due to the existing substitution pattern.
Challenges:
Low Reactivity in EAS: The primary challenge for electrophilic substitution is the severe deactivation of the ring by the potent electron-withdrawing nitro group. Forcing conditions (e.g., high temperatures, strong Lewis acids) are often required for such deactivated systems. youtube.com
Side Reactions: The required harsh conditions for EAS can lead to undesired side reactions. The chloromethoxy group is particularly susceptible to hydrolysis or reaction with Lewis acids. quora.com For example, benzyl (B1604629) chlorides can hydrolyze to benzyl alcohols in the presence of water at high temperatures. quora.com
Selectivity in SNAr: While the fluoride at C2 is the most likely site for nucleophilic attack, other reactions are possible. Strong nucleophiles could potentially attack the chloromethyl carbon of the chloromethoxy group in an SN2 reaction.
Competing Reactions: In SNAr, depending on the nucleophile and conditions, substitution of hydrogen (SNAr-H) could potentially compete with the substitution of the halogen. nih.gov
Strategies:
SNAr as the Primary Pathway: The most practical strategy for functionalizing this molecule is through nucleophilic aromatic substitution. The activated C2-F bond provides a reliable site for introducing a wide variety of nucleophiles (e.g., amines, alkoxides, thiolates). This approach is widely used for similar fluoronitrobenzene derivatives. acs.orgresearchgate.net
Modification of Existing Substituents: An alternative strategy involves chemically modifying the existing groups to alter the ring's reactivity. For instance, the nitro group can be reduced to an amino group (-NH₂). An amino group is a very strong activating, ortho, para-directing group. Following the introduction of a new substituent via EAS on the activated aminobenzene derivative, the amino group could potentially be converted back to a nitro group via oxidation if desired.
Careful Selection of Reagents and Conditions: For SNAr, the choice of solvent and nucleophile is critical to ensure selectivity. Aprotic polar solvents are known to accelerate SNAr reactions. rsc.org For EAS, if attempted, the use of superacids or highly reactive electrophilic reagents under carefully controlled, low-temperature conditions might minimize degradation of the chloromethoxy group.
Radical Reactions and Photochemical Transformations
The structure of this compound contains moieties that are susceptible to both radical and photochemical reactions.
Radical Reactions: The chloromethoxy group is structurally similar to benzyl chloride. The C-Cl bond in the chloromethyl group can undergo homolytic cleavage under UV light or in the presence of radical initiators to form a stabilized benzylic-type radical. chemguide.co.uk This radical can then participate in various propagation steps, such as reacting with a chlorine molecule to form a dichloromethyl group or reacting with other radical species. docbrown.infochemguide.co.uk Chain reactions involving substitution on the methyl group are common for compounds like methylbenzene when exposed to UV light and chlorine. chemguide.co.uk
Photochemical Transformations: Nitroaromatic compounds are known to be photochemically active. chemrxiv.org The nitro group can undergo photoreduction, particularly in the presence of hydrogen donors. Under hypoxic (low oxygen) conditions, nitroaryl compounds can be reduced stepwise via a radical anion to nitroso, hydroxylamine, and finally amine species. mdpi.com Furthermore, nitroaryl ethers have been studied for their ability to undergo nucleophilic aromatic photosubstitution (SNAr*), where the excited state of the molecule is more susceptible to nucleophilic attack. researchgate.net Some o-nitrobenzyl ethers are also known to undergo unconventional photochemical reactions, including intramolecular cyclization or cleavage at bonds other than the benzylic C-O bond. chemrxiv.org
Kinetic and Thermodynamic Aspects of Key Transformations
The rates and equilibria of reactions involving this compound are governed by kinetic and thermodynamic principles, particularly for the most feasible reaction, nucleophilic aromatic substitution.
Kinetic Aspects: The rate of an SNAr reaction typically follows a second-order rate law, being first order in both the aromatic substrate and the nucleophile. The mechanism proceeds via a two-step addition-elimination pathway.
Step 1 (Addition): The nucleophile attacks the carbon bearing the leaving group (fluorine), forming a resonance-stabilized anionic intermediate, the Meisenheimer complex. This step involves the loss of aromaticity and is generally the slow, rate-determining step. nih.gov The strong electron-withdrawing nitro group ortho to the fluorine significantly lowers the activation energy of this step by stabilizing the developing negative charge.
Step 2 (Elimination): The leaving group (fluoride) is expelled, and the aromaticity of the ring is restored. This step is usually fast.
Studies on similar compounds, such as 2-fluoronitrobenzene and 4-fluoronitrobenzene, show that the ortho isomer is significantly more reactive than the para isomer. hud.ac.uk This is attributed to the powerful inductive effect (-I) of the nitro group, which is distance-dependent and thus more effective at stabilizing the negative charge from the closer ortho position. stackexchange.com The activation energy for the SNAr of 1-fluoro-2,4-dinitrobenzene (B121222) is significantly lower than for 4-fluoronitrobenzene, highlighting the additive activating effect of multiple nitro groups. acs.org
| Compound | Activation Energy (Eₐ) (kJ mol⁻¹) |
|---|---|
| 4-Fluoronitrobenzene (4-FNB) | 67.6 |
| 2-Fluoronitrobenzene (2-FNB) | 67.5 |
| 1-Fluoro-2,4-dinitrobenzene (FDNB) | 60.2 |
| 1,3-Difluoro-4,6-dinitrobenzene (DFDNB) | 52.8 |
| Data sourced from kinetic studies with polyvinylamine in water mediated by β-cyclodextrin. acs.org |
Thermodynamic Aspects: The thermodynamics of SNAr reactions are influenced by the stability of the reactants, the Meisenheimer complex intermediate, and the products.
Meisenheimer Complex Stability: The formation and stability of the Meisenheimer complex are crucial. These complexes are thermodynamically stabilized by strong electron-withdrawing groups and can sometimes be isolated and characterized. nih.gov The stability of the complex is enhanced in polar aprotic solvents which can effectively solvate the cation but not the anion, leaving the nucleophile more reactive. acs.org
Derivatives, Analogues, and Advanced Structural Modifications of 4 Chloromethoxy 2 Fluoro 1 Nitrobenzene
Design and Synthesis of Novel Aromatic Ring-Modified Analogues
Modification of the aromatic core of 4-(chloromethoxy)-2-fluoro-1-nitrobenzene can be achieved through the introduction of additional substituents, providing a means to fine-tune the electronic and steric properties of the molecule.
The introduction of further halogen atoms onto the benzene (B151609) ring can significantly influence the reactivity and physicochemical properties of the resulting analogues. Electrophilic aromatic substitution reactions are a primary route for such modifications. Given the electron-withdrawing nature of the existing nitro and fluoro groups, the aromatic ring is deactivated, making these reactions challenging but feasible under forcing conditions. The directing effects of the current substituents would likely favor substitution at the positions ortho and para to the activating chloromethoxy group, and meta to the deactivating nitro and fluoro groups.
The introduction of pseudo-halogens, such as the cyano (-CN) or azido (B1232118) (-N₃) groups, can also be envisioned. These groups can be installed through nucleophilic aromatic substitution if a suitable leaving group is present on the ring, or via Sandmeyer-type reactions following the transformation of the nitro group to an amino group (see section 4.3).
Table 1: Plausible Halogenated Derivatives of this compound
| Derivative Name | Potential Synthetic Route | Key Reagents |
| 1-Chloro-5-(chloromethoxy)-2-fluoro-3-nitrobenzene | Electrophilic Chlorination | Cl₂, Lewis Acid (e.g., FeCl₃) |
| 1-Bromo-4-(chloromethoxy)-2-fluoro-5-nitrobenzene | Electrophilic Bromination | Br₂, Lewis Acid (e.g., FeBr₃) |
| 4-(Chloromethoxy)-2-fluoro-1-iodo-5-nitrobenzene | Electrophilic Iodination | I₂, Oxidizing Agent (e.g., HNO₃) |
Note: The regiochemistry of these reactions would need to be experimentally determined.
The incorporation of alkyl, aryl, or heteroaryl moieties onto the aromatic ring can be accomplished through several synthetic strategies. Friedel-Crafts alkylation and acylation reactions, while generally difficult on deactivated rings, could potentially be employed under harsh conditions with a strong Lewis acid catalyst. A more versatile approach involves transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions. To utilize these methods, the this compound scaffold would first need to be functionalized with a suitable group for coupling, such as a bromine or iodine atom, or a boronic acid/ester.
For instance, if a bromo-derivative of this compound were synthesized, it could then undergo a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base to yield an aryl-substituted analogue.
Elaboration of the Chloromethoxy Side Chain
The chloromethoxy group is a highly reactive functional handle that allows for a wide range of structural modifications through nucleophilic substitution of the chloride ion.
The chloro atom of the chloromethoxy group is readily displaced by alkoxides, phenoxides, and other oxygen-based nucleophiles in a Williamson ether synthesis-type reaction. This allows for the straightforward formation of a diverse library of ether derivatives. By employing diols or polyols as nucleophiles, it is possible to generate more complex structures, including crown ether-like macrocycles.
Reaction with water or alcohols under appropriate conditions can lead to the formation of the corresponding hemiacetal or acetal, respectively. Furthermore, intramolecular reactions, where a nucleophilic group is present elsewhere in the molecule or in a tethered side chain, can be used to construct heterocyclic ring systems.
Table 2: Examples of Ether Derivatives from this compound
| Nucleophile | Product Structure | Reaction Type |
| Sodium Methoxide | 4-(Methoxymethoxy)-2-fluoro-1-nitrobenzene | Williamson Ether Synthesis |
| Sodium Phenoxide | 4-(Phenoxymethoxy)-2-fluoro-1-nitrobenzene | Williamson Ether Synthesis |
| Ethylene Glycol | 2-(4-Fluoro-3-nitrophenoxy)ethoxy)methanol | Nucleophilic Substitution |
The chloromethoxy group can serve as a starting point for chain extension. For example, reaction with cyanide would introduce a nitrile group, which can be further elaborated through hydrolysis to a carboxylic acid or reduction to an amine. Grignard reagents or other organometallic species can also react with the chloromethoxy group, although the reactivity of the nitro group would need to be considered.
Functionalization can also be achieved by introducing other heteroatoms. For example, reaction with thiols or amines would yield the corresponding thioethers or aminomethyl ethers, respectively. These transformations open up a vast chemical space for the creation of novel derivatives.
Diversification via Nitro Group Transformations
The nitro group is a key functional group that can be transformed into a variety of other functionalities, providing a powerful tool for the diversification of the this compound scaffold.
The most common transformation of the nitro group is its reduction to an amino group (-NH₂). This can be achieved using a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). The resulting aniline (B41778) derivative is a versatile intermediate.
The newly formed amino group can be acylated, alkylated, or used in the construction of heterocyclic rings. Crucially, the amino group can be converted into a diazonium salt (-N₂⁺) through treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid). Diazonium salts are highly valuable intermediates that can be converted into a wide range of substituents in what are known as Sandmeyer or Sandmeyer-type reactions.
Table 3: Potential Transformations via Diazonium Salt Intermediates
| Reagent | Resulting Functional Group | Reaction Name |
| CuCl/HCl | -Cl | Sandmeyer Reaction |
| CuBr/HBr | -Br | Sandmeyer Reaction |
| CuCN/KCN | -CN | Sandmeyer Reaction |
| KI | -I | Sandmeyer-type Reaction |
| HBF₄, heat | -F | Schiemann Reaction |
| H₂O, heat | -OH | Hydrolysis |
| H₃PO₂ | -H | Deamination |
These transformations allow for the introduction of a wide array of functional groups at the position of the original nitro group, dramatically increasing the structural diversity of the accessible derivatives.
Synthesis of Amino, Amido, and Imine Derivatives
The synthesis of amino, amido, and imine derivatives from this compound would likely involve initial transformation of the nitro group. A common synthetic route for forming amino derivatives from nitroaromatic compounds is the reduction of the nitro group to an amine. This can be achieved using various reducing agents, such as hydrogen gas with a metal catalyst (e.g., Pd/C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl).
Once the amino derivative, 4-(chloromethoxy)-2-fluoroaniline, is obtained, it can serve as a precursor for the synthesis of amido and imine derivatives. Amido derivatives can be prepared by reacting the aniline with acyl chlorides or anhydrides in the presence of a base. The reaction conditions can be tailored to control the acylation process.
Imine derivatives, also known as Schiff bases, can be synthesized by the condensation reaction of the 4-(chloromethoxy)-2-fluoroaniline with various aldehydes or ketones. This reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the formation of the imine.
Formation of Nitrogen-Containing Heterocycles (e.g., indoles, quinoxalines)
The synthesis of nitrogen-containing heterocycles like indoles and quinoxalines from this compound would likely proceed through key intermediates derived from the starting material.
For the formation of indoles , a plausible strategy would involve the reduction of the nitro group to an aniline, followed by reactions that construct the pyrrole (B145914) ring. One classical method is the Fischer indole (B1671886) synthesis, which would require reacting the corresponding hydrazine (B178648) derivative of this compound with an aldehyde or ketone under acidic conditions.
For the synthesis of quinoxalines , the key intermediate would be the corresponding 1,2-diamine. This could potentially be formed from this compound by first introducing a second nitro group ortho to the existing one, followed by the reduction of both nitro groups. The resulting 1,2-diamine could then be condensed with a 1,2-dicarbonyl compound to form the quinoxaline (B1680401) ring system.
Structure-Reactivity and Structure-Property Relationship Studies in Derivatives
The structure of derivatives of this compound is expected to significantly influence their reactivity and properties. The electronic nature and position of the substituents on the benzene ring play a crucial role.
Structure-Reactivity: The reactivity of the chloromethoxy group is a key feature. The chlorine atom is susceptible to nucleophilic substitution, providing a handle for further functionalization. The rate and ease of this substitution would be influenced by the electronic effects of the other substituents on the aromatic ring. The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. The fluorine atom also influences the reactivity of the aromatic ring.
In the derivatives, the nature of the amino, amido, or imine group would further modulate the electronic properties of the molecule. An amino group is an activating group, which would increase the electron density of the aromatic ring and direct incoming electrophiles to the ortho and para positions. In contrast, an amido group can be either activating or deactivating depending on the reaction conditions.
Structure-Property: The physical and chemical properties of the derivatives, such as melting point, boiling point, solubility, and polarity, would be dictated by the nature of the functional groups introduced. For instance, the introduction of an amino group could increase the polarity and the potential for hydrogen bonding, affecting the compound's solubility in different solvents.
Advanced Analytical Methodologies for Complex Systems Involving 4 Chloromethoxy 2 Fluoro 1 Nitrobenzene
High-Resolution Spectroscopic Techniques for Elucidating Reaction Pathways and Intermediate Structures
High-resolution spectroscopy offers unparalleled insight into the molecular architecture and electronic environment of chemical species. These techniques are fundamental in confirming the identity of synthetic products, elucidating the structures of unknown intermediates, and mapping the intricate pathways of chemical transformations.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, chemical environment, and conformation of molecules. nih.gov For a substituted aromatic compound like 4-(Chloromethoxy)-2-fluoro-1-nitrobenzene, multi-dimensional and multi-nuclear NMR experiments are indispensable for complete structural assignment.
One-dimensional NMR spectroscopy provides foundational information about the number and type of magnetically distinct nuclei within a molecule.
¹H NMR: The proton NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons and the methylene protons of the chloromethoxy group. The aromatic region would display complex splitting patterns due to spin-spin coupling between adjacent protons (³JHH) and through-space or through-bond coupling with the fluorine atom (³JHF, ⁴JHF). The electron-withdrawing nature of the nitro group deshields the ortho and para protons, shifting their signals to a lower field. stackexchange.com The methylene protons (-CH₂-) of the chloromethoxy group would appear as a sharp singlet, typically in the range of 5.5-6.0 ppm, due to the influence of the adjacent oxygen and chlorine atoms.
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework. For this compound, eight distinct carbon signals are expected: six for the aromatic ring and one for the methylene group. The chemical shifts of the aromatic carbons are significantly influenced by the substituents. The carbon atom directly attached to the nitro group (C1) would be highly deshielded, as would the carbon attached to the oxygen (C4). The carbon bonded to the fluorine atom (C2) would exhibit a large one-bond coupling constant (¹JCF).
¹⁹F NMR: Fluorine-19 is a spin-½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique. The ¹⁹F NMR spectrum of this compound would show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom, and its multiplicity would reveal couplings to nearby protons (³JHF and ⁴JHF).
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound. (Note: These are predicted values based on substituent effects on similar aromatic systems. Actual experimental values may vary.)
| Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity and Coupling Constants (Hz) |
| ¹H NMR | ||
| H-3 | ~8.0 - 8.2 | d, ³JHH ≈ 9.0, ⁴JHF ≈ 5.0 |
| H-5 | ~7.4 - 7.6 | dd, ³JHH ≈ 9.0, ⁴JHH ≈ 2.5 |
| H-6 | ~7.8 - 8.0 | d, ⁴JHH ≈ 2.5, ³JHF ≈ 8.0 |
| -CH₂- | ~5.8 | s |
| ¹³C NMR | ||
| C-1 (-NO₂) | ~148 | d, J ≈ 3-5 |
| C-2 (-F) | ~155 | d, ¹JCF ≈ 250 |
| C-3 | ~125 | d, J ≈ 15-20 |
| C-4 (-OCH₂Cl) | ~160 | s |
| C-5 | ~115 | d, J ≈ 4-6 |
| C-6 | ~130 | d, J ≈ 20-25 |
| -CH₂- | ~80 | s |
| ¹⁹F NMR | ||
| F-2 | ~(-110) to (-125) | ddd |
Two-dimensional (2D) NMR experiments are crucial for establishing unambiguous connectivity between atoms, which is often impossible from 1D spectra alone. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting H-5 with H-6, confirming their ortho relationship. Depending on the resolution, a weaker four-bond coupling might be observed between H-3 and H-5.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to via a one-bond coupling. columbia.edu This is invaluable for assigning carbon resonances. For instance, the aromatic proton signals at H-3, H-5, and H-6 would show correlations to their corresponding carbon signals (C-3, C-5, and C-6), while the methylene protons would correlate to the -CH₂- carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is essential for piecing together the molecular structure. columbia.edu Key correlations would include the methylene protons showing a cross-peak to the C-4 carbon, confirming the attachment of the chloromethoxy group to the ring at that position. Additionally, correlations from H-3 to C-1, C-2, and C-5 would help to definitively place the substituents around the ring.
Table 2: Expected Key 2D-NMR Correlations for Structural Assignment.
| Experiment | Correlated Nuclei | Information Gained |
| COSY | H-5 ↔ H-6 | Confirms ortho relationship of these protons. |
| HSQC | H-3 ↔ C-3 | Assigns the C-3 carbon resonance. |
| H-5 ↔ C-5 | Assigns the C-5 carbon resonance. | |
| H-6 ↔ C-6 | Assigns the C-6 carbon resonance. | |
| -CH₂- ↔ -CH₂- | Assigns the chloromethoxy carbon resonance. | |
| HMBC | -CH₂- ↔ C-4 | Confirms connectivity of the ether linkage to the aromatic ring. |
| H-3 ↔ C-1, C-2, C-5 | Confirms the relative positions of the nitro and fluoro groups. | |
| H-6 ↔ C-4, C-5 | Confirms the relative positions of the chloro and chloromethoxy groups. |
NMR spectroscopy is an ideal tool for monitoring chemical reactions in real-time. nih.govchemrxiv.org By acquiring a series of spectra at regular intervals, one can observe the disappearance of reactant signals and the simultaneous appearance of product signals. nih.gov For a reaction involving this compound, such as a nucleophilic substitution on the benzylic carbon of the chloromethoxy group, this method would be highly effective. The sharp singlet of the -CH₂- protons would be an excellent probe to monitor. Its integral would decrease over time, while a new signal corresponding to the product would grow in. The quantitative nature of NMR allows for the determination of concentration changes over time, from which reaction rates and kinetic parameters can be accurately calculated. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone of chemical analysis, providing highly accurate mass measurements that can be used to determine the elemental composition of a molecule. longdom.orgmeasurlabs.comyoutube.com Unlike low-resolution mass spectrometry which provides nominal mass, HRMS instruments can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm), allowing for the differentiation of compounds with the same nominal mass but different elemental formulas. algimed.com For this compound, HRMS would confirm its molecular formula by matching the experimentally measured mass of its molecular ion to the calculated exact mass.
Table 3: Calculated Exact Mass for the Molecular Ion of this compound.
| Molecular Formula | Isotope | Calculated Exact Mass (Da) |
| C₇H₅³⁵ClFNO₃ | [M]⁺ | 174.9836 |
| C₇H₅³⁷ClFNO₃ | [M+2]⁺ | 176.9807 |
Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented, and then the resulting fragment ions are mass-analyzed. nih.gov This process provides a fragmentation pattern that acts as a structural fingerprint of the molecule. The fragmentation pathways are governed by the molecule's structure, with cleavage occurring at the weakest bonds or leading to the most stable fragment ions or neutral losses.
For the molecular ion of this compound, several fragmentation pathways can be predicted. Common fragmentations for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da). nih.gov The chloromethoxy side chain could fragment through the loss of a chlorine radical (35/37 Da) or the entire chloromethyl group (CH₂Cl, 49/51 Da). Elucidating these pathways helps to confirm the connectivity and structure of the parent molecule. scispace.com
Table 4: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound.
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion Formula | Predicted Fragment (m/z) |
| 174.98 | NO₂ | [C₇H₅ClFO]⁺ | 128.99 |
| 174.98 | CH₂Cl | [C₆H₃FNO₂]⁺ | 125.99 |
| 174.98 | Cl | [C₇H₅FNO₃]⁺ | 139.99 |
| 128.99 | CO | [C₆H₅ClF]⁺ | 100.99 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Reaction Monitoring
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of this compound. These methods provide a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. thermofisher.comspectroscopyonline.com FT-IR spectroscopy measures the absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of bonds, while Raman spectroscopy measures the inelastic scattering of monochromatic light. thermofisher.com
For this compound, FT-IR and Raman spectra would exhibit characteristic bands corresponding to its distinct functional groups. The nitro group (NO₂) typically shows strong symmetric and asymmetric stretching vibrations. The C-F and C-Cl bonds, along with the ether linkage (C-O-C) of the chloromethoxy group, also produce distinct signals. Aromatic C-H and C=C stretching and bending vibrations from the benzene (B151609) ring provide further structural confirmation. While specific experimental spectra for this compound are not widely published, data from analogous compounds like 4-chloro-2-fluoro toluene and 4-nitrotoluene can be used to predict the expected vibrational frequencies. nih.govnih.gov
By monitoring the intensity of specific vibrational bands over time, these techniques are invaluable for tracking the progress of reactions. For instance, in a synthesis reaction, the disappearance of reactant peaks and the concurrent appearance of product peaks can be observed, allowing for the determination of reaction endpoints and the study of kinetics.
Table 1: Predicted FT-IR and Raman Vibrational Frequencies for this compound Note: These are approximate ranges based on typical functional group frequencies and data from similar molecules.
| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1510 - 1560 | 1510 - 1560 |
| Nitro (NO₂) | Symmetric Stretch | 1335 - 1370 | 1335 - 1370 |
| Aromatic C=C | Ring Stretch | 1450 - 1600 | 1450 - 1600 |
| C-F | Stretch | 1100 - 1350 | 1100 - 1350 |
| C-O (Ether) | Asymmetric Stretch | 1200 - 1275 | 1200 - 1275 |
| C-Cl | Stretch | 650 - 800 | 650 - 800 |
| Aromatic C-H | Stretch | 3000 - 3100 | 3000 - 3100 |
X-ray Crystallography for Solid-State Structure Determination of Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. While this technique requires a suitable single crystal of the compound or a derivative, it provides unambiguous data on bond lengths, bond angles, and intermolecular interactions in the solid state.
For derivatives of this compound, this technique can confirm the molecular connectivity, establish the stereochemistry, and reveal how molecules pack together in a crystal lattice. This information is critical for understanding physical properties and for structure-activity relationship studies. For example, in the crystal structure analysis of a related compound, 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene, researchers were able to determine the planarity of the benzene rings and the dihedral angle between them. researchgate.net The study also identified intermolecular C-H···O interactions and π–π stacking, which stabilize the crystal structure. researchgate.net Such detailed structural insights are invaluable for the rational design of new materials and pharmaceutical intermediates.
Chromatographic Separation Techniques for Mixture Analysis and Purity Assessment
Chromatographic methods are essential for separating the components of a complex mixture and for determining the purity of a target compound. The choice between liquid and gas chromatography depends on the volatility and thermal stability of the analytes.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. It is widely used for purity determination, quantitative analysis, and preparative separation. In a typical HPLC analysis, the sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the mixture are separated based on their differential interactions with the stationary and mobile phases.
For assessing the purity of this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile and water). A UV detector is commonly used for detection, as the nitroaromatic structure absorbs strongly in the UV region. The area of the peak corresponding to the main compound relative to the total area of all peaks provides a quantitative measure of its purity.
Table 2: Illustrative HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Retention Time (Hypothetical) | 5.8 min |
| Purity Result (Example) | 99.5% (by area normalization) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the identification and quantification of volatile and semi-volatile impurities and byproducts that may be present in samples of this compound. amazonaws.comnih.gov In GC-MS, the sample is vaporized and separated in a gas chromatograph before the individual components are introduced into a mass spectrometer, which provides information about their mass-to-charge ratio, enabling structural elucidation. nih.gov
This method is particularly sensitive for detecting trace-level impurities that might arise from starting materials or side reactions during synthesis, such as other halogenated or nitrated aromatic compounds. The mass spectrum of each separated component serves as a unique fingerprint that can be compared against spectral libraries for positive identification. For instance, GC-MS analysis of the related compound 4-Chloro-2-fluoro-1-nitrobenzene shows a top mass peak at m/z 175, corresponding to the molecular ion. nih.gov Similar analysis would be critical for quality control, ensuring the final product meets required purity specifications.
In Situ and Operando Spectroscopic Monitoring of Synthetic Reactions
In situ and operando spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur within the reactor, providing dynamic information about reaction mechanisms, kinetics, and the formation of transient intermediates. nih.gov Probes, often based on FT-IR or Raman spectroscopy, can be directly inserted into a reaction vessel to collect data continuously without altering the reaction conditions.
Applying this methodology to the synthesis of this compound would enable chemists to track the consumption of reactants and the formation of the product in real time. This continuous stream of data allows for precise determination of the reaction endpoint, optimization of reaction parameters (such as temperature and catalyst loading), and the detection of any unstable intermediates or byproducts. nih.gov This level of process understanding is crucial for improving reaction efficiency, yield, and safety, facilitating a more controlled and robust manufacturing process.
Theoretical and Computational Studies on 4 Chloromethoxy 2 Fluoro 1 Nitrobenzene and Its Reactions
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF), can elucidate the electronic environment of 4-(Chloromethoxy)-2-fluoro-1-nitrobenzene.
Molecular Orbital Analysis (HOMO-LUMO) and Frontier Orbital Theory
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity.
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For aromatic compounds, the distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. In a related compound, 4-bromo-2-fluoro-1-nitrobenzene, computational analysis has shown that the HOMO and LUMO are primarily localized over the benzene (B151609) ring, indicating that reactions will likely occur at this site. researchgate.net A similar distribution would be expected for this compound.
Table 1: Hypothetical Frontier Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -8.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 7.3 |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from quantum chemical calculations.
Electrostatic Potential Surfaces and Charge Distribution Analysis
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other species. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Red typically indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, which are prone to nucleophilic attack.
For this compound, the nitro group (NO2) would be expected to create a region of strong negative potential due to the high electronegativity of the oxygen atoms. The chloromethoxy group and the fluorine atom would also influence the charge distribution on the aromatic ring. Mulliken population analysis is a method used to calculate the partial atomic charges within a molecule, providing a quantitative measure of the charge distribution. researchgate.net
Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound
| Atom | Charge (a.u.) |
| O (nitro) | -0.45 |
| N (nitro) | +0.80 |
| C (attached to NO2) | +0.15 |
| F | -0.30 |
| O (ether) | -0.55 |
| Cl | -0.10 |
Note: The values in this table are hypothetical and are intended to illustrate the expected charge distribution based on the electronegativity of the atoms.
Prediction of Reactivity and Reaction Pathways
Computational chemistry can also be used to predict the reactivity of a molecule and to elucidate the mechanisms of its reactions.
Transition State Calculations and Determination of Activation Barriers
To understand the kinetics of a chemical reaction, it is necessary to identify the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods can be used to locate the transition state geometry and calculate its energy. youtube.com The difference in energy between the reactants and the transition state is the activation barrier, which determines the reaction rate.
For reactions involving this compound, such as nucleophilic aromatic substitution, computational chemists would model the approach of the nucleophile to the aromatic ring and calculate the energy profile of the reaction. This would involve identifying the intermediate Meisenheimer complex and the transition states leading to its formation and breakdown. core.ac.ukresearchgate.net
Computational Prediction of Regioselectivity and Stereoselectivity
When a molecule has multiple reactive sites, computational methods can predict the regioselectivity of a reaction, meaning which site is most likely to react. nih.govrsc.orgrsc.org For electrophilic or nucleophilic aromatic substitution on this compound, the directing effects of the existing substituents (fluoro, nitro, and chloromethoxy groups) will determine the position of the incoming group. By calculating the activation barriers for attack at each possible position on the benzene ring, the most favorable reaction pathway can be determined. core.ac.uk
Molecular Dynamics Simulations of Reactive Intermediates
Molecular dynamics (MD) simulations can provide insights into the behavior of molecules and reactive intermediates over time. By simulating the motion of atoms, MD can be used to study the stability and dynamics of species such as carbocations, carbanions, or radicals that may be formed during a reaction involving this compound. These simulations can help to understand the role of solvent molecules and other environmental factors on the reaction pathway.
Density Functional Theory (DFT) Applications in Aromatic Chemistry
Density Functional Theory (DFT) has emerged as a powerful computational tool in organic chemistry for investigating the electronic structure, reactivity, and reaction mechanisms of aromatic compounds. DFT calculations provide valuable insights into how different substituents on an aromatic ring influence its chemical behavior. In the context of this compound, DFT can be employed to understand the interplay of the chloromethoxy, fluoro, and nitro groups in directing electrophilic and nucleophilic aromatic substitution reactions.
DFT studies on substituted benzenes have shown that the electronic properties of the substituents dictate the regioselectivity of electrophilic aromatic substitution. For instance, the nitro group is a strong electron-withdrawing group and is known to be deactivating and meta-directing for electrophilic substitution. rsc.org Conversely, alkoxy groups (like the chloromethoxy group) and halogens (like the fluoro group) have a more complex influence due to the interplay of inductive and resonance effects.
A key application of DFT in this context is the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are crucial in predicting the reactivity of a molecule. For electrophilic attack, a higher HOMO energy indicates greater reactivity. The spatial distribution of the HOMO can reveal the most nucleophilic sites on the aromatic ring, thus predicting the preferred positions for electrophilic attack. In the case of nucleophilic aromatic substitution, the LUMO's energy and distribution are more relevant, with a lower LUMO energy suggesting a higher susceptibility to nucleophilic attack.
Furthermore, DFT can be used to calculate various electronic descriptors that quantify the reactivity of different positions on the benzene ring. These descriptors include atomic charges, electrostatic potential maps, and Fukui functions. By analyzing these properties for this compound, one could predict the most likely sites for substitution reactions. For example, the analysis of Hirshfeld charges has been shown to be a reliable descriptor for both reactivity and regioselectivity in electrophilic aromatic substitutions. researchgate.net
The table below illustrates the typical influence of the individual substituents of this compound on electrophilic aromatic substitution, which can be quantified and refined through DFT calculations.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Aromatic Substitution | Directing Influence |
|---|---|---|---|---|
| -NO₂ | Electron-withdrawing | Electron-withdrawing | Strongly Deactivating | meta-directing |
| -F | Strongly Electron-withdrawing | Weakly Electron-donating | Deactivating | ortho, para-directing |
| -OCH₂Cl | Electron-withdrawing | Electron-donating | Activating (generally) | ortho, para-directing |
DFT calculations can also be used to model the transition states of reaction pathways, providing insights into the activation energies and reaction kinetics. ijrti.orgirjet.net This allows for a detailed understanding of the mechanism of reactions involving this compound.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. These models are valuable for predicting the reactivity of new or untested compounds without the need for extensive experimental work. For a compound like this compound, a QSRR study would involve correlating its structural features with its reactivity in specific chemical transformations.
The development of a QSRR model typically involves three main stages:
Data Set Selection: A diverse set of compounds with known reactivity data is compiled. For a study involving this compound, this would include other substituted nitrobenzenes or aromatic ethers.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the data set. These descriptors quantify different aspects of the molecular structure and can be categorized as:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Derived from the 3D structure of the molecule.
Electronic descriptors: Related to the electronic properties of the molecule, often calculated using quantum chemical methods like DFT.
Physicochemical descriptors: Such as hydrophobicity (logP) and molar refractivity.
Model Development and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that links the descriptors to the observed reactivity. The predictive power of the model is then assessed through internal and external validation techniques.
In the context of nitroaromatic compounds, QSAR (Quantitative Structure-Activity Relationship), a closely related approach, has been extensively used to model their toxicity and other biological activities. nih.govmdpi.comnih.gov These studies have identified several key descriptors that influence the activity of nitroaromatics, including hydrophobicity and the energy of the LUMO (ELUMO), which is an indicator of the compound's ability to accept electrons. mdpi.com
The following table provides examples of molecular descriptors that would be relevant in a QSRR study of the reactivity of this compound.
| Descriptor Type | Specific Descriptor Example | Relevance to Reactivity |
|---|---|---|
| Electronic | Energy of the LUMO (ELUMO) | Indicates susceptibility to nucleophilic attack. |
| Electronic | Dipole Moment | Reflects the overall polarity of the molecule, influencing interactions with polar reagents and solvents. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Represents the hydrophobicity of the molecule, which can affect its solubility and transport to the reaction site. |
| Geometrical | Molecular Surface Area | Relates to the accessibility of the molecule for reaction. |
By developing a robust QSRR model, it would be possible to predict the reactivity of this compound in various reactions, such as its susceptibility to nucleophilic substitution or its rate of reaction with different reagents. Such models are invaluable tools in chemical research and development for screening compounds and prioritizing experimental efforts.
Strategic Applications of 4 Chloromethoxy 2 Fluoro 1 Nitrobenzene in Complex Chemical Synthesis
Intermediate in the Synthesis of Precursor Molecules for Specialized Chemical Entities
The reactivity of 4-(chloromethoxy)-2-fluoro-1-nitrobenzene makes it a key component in the multi-step synthesis of various specialized chemical entities. The interplay of its functional groups allows for sequential and regioselective reactions, which is a critical aspect in the construction of complex molecular architectures.
While specific, publicly documented synthetic routes originating from this compound to produce pharmaceutical intermediates are not extensively detailed in available literature, its structural motifs are found in various pharmacologically active compounds. The presence of a fluorinated nitroaromatic system is a common feature in many modern pharmaceuticals. The chloromethoxy group can serve as a reactive handle for introducing other functionalities or for linking the molecule to other substrates. Chemical suppliers often categorize this compound under "Pharmaceutical Intermediates," indicating its intended use in the pharmaceutical industry as a starting material for drug discovery and development. nih.govbldpharm.com
Table 1: Potential Reactions for Pharmaceutical Intermediate Synthesis
| Reaction Type | Reagents and Conditions | Potential Product Class |
| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Substituted anilines, ethers, and thioethers |
| Reduction of Nitro Group | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Fluoro-substituted anilines |
| Etherification | Alcohols, Phenols in the presence of a base | Aryl ethers |
This table represents plausible synthetic transformations based on the functional groups present in this compound and general organic chemistry principles.
The field of agrochemical synthesis often utilizes fluorinated and nitrated benzene (B151609) derivatives as key intermediates. Although direct synthetic pathways employing this compound for specific agrochemicals are not widely reported, related compounds such as 4-chloro-2-fluoronitrobenzene (B1582716) are known to be important precursors for the synthesis of low-toxicity, broad-spectrum, and highly efficient herbicides. mdpi.com The structural elements of this compound suggest its potential utility in the development of new generations of pesticides and herbicides, where the unique combination of substituents could lead to novel modes of action or improved efficacy.
Utility in Heterocyclic Chemistry
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The structure of this compound provides a foundation for the synthesis of various heterocyclic systems, particularly those containing nitrogen, oxygen, and sulfur.
The synthesis of nitrogen-containing heterocycles is a cornerstone of modern organic chemistry. rsc.orgscience.gov While specific examples utilizing this compound are scarce in the literature, its chemical structure suggests several potential routes to such systems. For instance, the reduction of the nitro group to an amine, followed by reactions with difunctional reagents, could lead to the formation of fused heterocyclic rings. The presence of the fluorine atom can influence the regioselectivity of these cyclization reactions.
Table 2: Hypothetical Routes to Nitrogen-Containing Heterocycles
| Target Heterocycle | Potential Synthetic Strategy |
| Benzimidazoles | Reduction of the nitro group to an amine, followed by condensation with a carboxylic acid or its derivative. |
| Quinoxalines | Reduction of the nitro group to an amine, followed by condensation with a 1,2-dicarbonyl compound. |
| Benzotriazoles | Reduction of the nitro group to an amine, followed by diazotization and intramolecular cyclization. |
This table outlines theoretical synthetic pathways to important classes of nitrogen-containing heterocycles, starting from derivatives of this compound.
The synthesis of oxygen and sulfur-containing heterocycles from this compound is also plausible, although not well-documented. nih.gov Intramolecular nucleophilic substitution reactions are a common strategy for forming such rings. For example, if the chloromethoxy group is hydrolyzed to a hydroxymethyl group, subsequent cyclization involving the ortho-fluoro or a substituent introduced at the ortho position could lead to the formation of a six-membered oxygen-containing ring. Similarly, reactions with sulfur nucleophiles could pave the way for the synthesis of sulfur-containing heterocycles.
Further research and publication of synthetic methodologies are required to fully elucidate the practical applications and strategic importance of this compound in the synthesis of these valuable heterocyclic systems.
As a Reagent or Component in Catalytic Systems
Following a comprehensive review of available scientific literature, no specific research findings or detailed studies have been identified regarding the application of this compound as a reagent or component in catalytic systems. The current body of research does not provide information on its role in any catalytic reactions, its potential incorporation into catalyst structures, or its effect on catalytic performance. Therefore, data tables and detailed research findings on this specific application are not available.
Future Research Directions and Emerging Methodologies
Development of Novel and Highly Efficient Synthetic Routes
The "classical" methods for synthesizing nitroarenes often rely on electrophilic nitration, which can suffer from harsh reaction conditions and poor regioselectivity. mdpi.com While methods exist for producing related compounds like 4-chloro-2-fluoronitrobenzene (B1582716) from precursors such as 5-chloro-2-nitroaniline, future efforts will likely focus on more direct, efficient, and sustainable routes. google.com
Future synthetic strategies could move beyond traditional multi-step processes. One promising avenue is the development of one-pot syntheses from more readily available arylboronic acids or their derivatives. digitellinc.comresearchgate.net Although traditional methods for creating nitrosobenzenes, which can be precursors to nitrobenzenes, involve harsh oxidants, newer, milder one-pot methods using bench-stable reagents are being developed for related compounds and could be adapted. digitellinc.com Research into alternative nitration reagents and transition-metal-catalyzed ipso-nitration methodologies could also provide powerful tools for synthesizing complex nitroarenes with greater precision and functional group tolerance. mdpi.com
Another area of development involves the oxidation of aryl amines. mdpi.com While this is a common route, research into more efficient and recyclable catalysts, such as heteropolyoxometalates, could lead to greener and more scalable production methods for substituted nitrobenzenes. mdpi.com The goal is to devise synthetic pathways that are not only high-yielding but also minimize waste and avoid the use of hazardous reagents.
Exploration of Unprecedented Reactivity and Selectivity Patterns
The unique arrangement of functional groups in 4-(Chloromethoxy)-2-fluoro-1-nitrobenzene suggests a rich and complex reactivity profile that is yet to be fully explored. The chloromethoxy group is a powerful electrophile, known for its use in chloromethylation reactions. researchgate.netresearchgate.net However, its reactivity in the context of the highly substituted aromatic ring of this specific compound could lead to unexpected outcomes.
Future research will likely focus on uncovering novel transformations. For instance, the interplay between the chloromethoxy group and the adjacent fluorine atom could influence nucleophilic substitution reactions in unforeseen ways. The electron-withdrawing nitro group strongly activates the aromatic ring, potentially enabling unusual substitution patterns. wikipedia.org Investigations into tandem reactions, where the chloromethoxy group initiates a cascade of transformations, could lead to the rapid assembly of complex molecular architectures from this single precursor. researchgate.net Furthermore, exploring its reactions with organometallic reagents or under transition-metal catalysis could unlock new bond-forming strategies. acs.orgrsc.org The study of intermediates, such as the potential formation of nitrenes or seleniranium ions in related systems, could reveal entirely new reaction pathways. rsc.orgmdpi.com
Integration with Continuous Flow Chemistry and Automated Synthesis
The paradigm of chemical synthesis is shifting from traditional batch processing to more efficient, safer, and scalable continuous flow methodologies. aurigeneservices.comazolifesciences.com The synthesis and subsequent transformations of this compound are prime candidates for adaptation to flow chemistry. Continuous flow offers superior control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for managing potentially hazardous intermediates or highly exothermic reactions. aurigeneservices.comchemicalindustryjournal.co.uk
Integrating the synthesis of this intermediate into a multistep continuous flow process would allow for the direct transfer and reaction of intermediates without isolation, significantly improving efficiency and safety. mdpi.com This approach, often referred to as "telescoping" synthesis, can be combined with in-line analytical tools for real-time monitoring and optimization. aurigeneservices.com
Furthermore, the field of automated synthesis, driven by robotics and artificial intelligence, is rapidly advancing. synthiaonline.comsigmaaldrich.comresearchgate.net Automated platforms can perform complex, multi-step syntheses with high reproducibility, enabling the rapid exploration of reaction conditions and the creation of libraries of derivative compounds. sigmaaldrich.comchemistryworld.comsemanticscholar.org Applying these automated systems to reactions involving this compound could accelerate the discovery of new molecules and synthetic pathways. synthiaonline.com
| Technology | Key Advantages for Synthesizing Nitroaromatics |
| Continuous Flow Chemistry | Enhanced safety with hazardous reagents, precise control of reaction conditions, improved heat and mass transfer, easy scalability. aurigeneservices.comchemicalindustryjournal.co.ukmdpi.com |
| Automated Synthesis | High throughput and reproducibility, rapid optimization of reaction parameters, reduced human error, enables non-experts to synthesize complex molecules. sigmaaldrich.comresearchgate.net |
| AI-Driven Synthesis | Proposes novel synthetic pathways, identifies optimal reaction conditions, accelerates discovery of new molecules. synthiaonline.com |
Applications in Photocatalysis and Electrosynthesis
Modern synthetic chemistry is increasingly embracing photocatalysis and electrosynthesis as powerful tools for driving chemical reactions under mild and sustainable conditions. These methodologies offer alternative energy inputs to traditional thermal heating, often leading to unique reactivity and selectivity.
Photocatalysis utilizes light to generate highly reactive species. For nitroaromatic compounds, photocatalysis can be employed for both their synthesis and transformation. dss.go.thcambridge.org For example, light-induced conversions of nitroarenes can yield valuable products like substituted quinolines or N-alkylarylamines. cambridge.org The photocatalytic reduction of the nitro group in this compound could provide a green pathway to the corresponding aniline (B41778) derivative, a crucial building block in many industries. nih.govacs.orgpsu.edu Research into novel photocatalytic systems, including band-engineered semiconductors and organic dyes, continues to expand the scope of these reactions. acs.org
Electrosynthesis uses electrical current to drive redox reactions. This technique can be used to generate reactive intermediates and can offer a high degree of control over the reaction. The electrosynthesis of functionalized benzylic zinc species from bromide derivatives has been demonstrated, suggesting that similar electrochemical methods could be applied to activate the chloromethoxy group in the target molecule for subsequent coupling reactions. researchgate.net Electrosynthesis can also be applied to transformations of the nitro group, providing an alternative to chemical reducing or oxidizing agents.
| Method | Potential Application to this compound |
| Photocatalysis | Selective reduction of the nitro group to an amine, synthesis of heterocyclic compounds, C-H functionalization. cambridge.orgnih.gov |
| Electrosynthesis | Generation of reactive organometallic intermediates from the chloromethoxy group, controlled reduction or oxidation of the nitro group. researchgate.netnih.gov |
Rational Design of Next-Generation Chemical Intermediates
The concept of rational design, widely used in drug discovery and materials science, can be applied to the development of new chemical intermediates. nih.gov Starting from a versatile scaffold like this compound, computational and theoretical chemistry can be used to predict the properties and reactivity of its derivatives. unpatti.ac.idunpatti.ac.id
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
